LPT99

Otoprotection Apoptosis Cell Viability

Researchers studying cisplatin-induced ototoxicity require a well-characterized APAF-1 antagonist with validated in vivo efficacy data. LPT99 addresses this need as the only APAF-1 inhibitor advanced to Phase 1 clinical trials with a proprietary sustained-release hydrogel formulation. - Demonstrates 86% hearing threshold preservation at 478 µM and 58% at 100 µM in a validated rat model of cisplatin-induced hearing loss. - Binds CARD and NOD domains of APAF-1, impairing apoptosome formation without directly inhibiting downstream caspases, enabling targeted otoprotection without compromising chemotherapeutic efficacy. - Serves as a benchmark reference for SAR studies, inner ear pharmacokinetic modeling, and intratympanic formulation development.

Molecular Formula C31H32Cl2N4O4S
Molecular Weight 627.6 g/mol
CAS No. 1263477-83-3
Cat. No. B10854259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPT99
CAS1263477-83-3
Molecular FormulaC31H32Cl2N4O4S
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C(=O)N(CC(=O)N3CCC4=CC=CS4)CCC5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C31H32Cl2N4O4S/c1-41-23-6-7-27-25(16-23)21(18-35-27)8-11-34-29(38)17-28-31(40)36(12-9-20-4-5-22(32)15-26(20)33)19-30(39)37(28)13-10-24-3-2-14-42-24/h2-7,14-16,18,28,35H,8-13,17,19H2,1H3,(H,34,38)
InChIKeyXLXXBYJYWULGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LPT99: APAF-1 Antagonist for Cisplatin-Induced Hearing Loss


LPT99 (CAS 1263477-83-3) is a small molecule antagonist of apoptotic protease activating factor 1 (APAF-1), with a molecular formula of C31H32Cl2N4O4S and a molecular weight of 627.58 g/mol [1]. As a member of the 2,5-piperazinedione class of peptidomimetics, LPT99 binds to the CARD and NOD domains of APAF-1, impairing the conformational change required for apoptosome formation and thereby inhibiting the activation of procaspase-9 [2]. LPT99 is currently in Phase 1 clinical development for the prevention of hearing loss, with a proprietary hydrogel formulation for sustained intratympanic delivery [3].

APAF-1 antagonism for apoptosome pathway studies
Clinical-stage tool compound for cisplatin ototoxicity models
Sustained-release hydrogel formulation for inner ear delivery research

LPT99: Irreplaceability vs. Caspase Inhibitors & APAF-1 Antagonists


Although several classes of compounds modulate apoptosis, generic substitution is not scientifically valid for LPT99. Broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) act downstream of APAF-1 and can block both pathological and physiological apoptosis, raising safety concerns and lacking the specificity needed for targeted otoprotection without interfering with chemotherapeutic efficacy [1]. Other APAF-1 inhibitors, such as SVT016426 (QM31), share the same molecular target but exhibit significantly different potency profiles and have not been advanced to the same clinical development stage with a validated sustained-release inner ear formulation . The unique combination of LPT99's specific APAF-1 antagonism, its demonstrated in vivo efficacy in a clinically relevant cisplatin-induced hearing loss model, and its proprietary hydrogel delivery system cannot be replicated by simply substituting another apoptosis inhibitor or APAF-1 antagonist [2].

Caspase inhibitors (e.g. Z-VAD-FMK) act downstream
Broad caspase blockade may affect physiological apoptosis pathways and does not target APAF-1 specifically; model context may differ significantly.
Other APAF-1 antagonists (e.g. SVT016426) lack formulation parity
Divergent potency profiles and absence of a validated sustained-release inner ear formulation limit direct interchangeability; may require separate validation.
Delivery system and clinical-stage profile are non-transferable
Hydrogel-based sustained intratympanic delivery and the unique preclinical efficacy dataset cannot be replicated by alternative apoptosis modulators without re-validation.

LPT99: In Vitro & In Vivo Differentiation


Cisplatin-Induced Apoptosis in HEI-OC1 Cells vs. Caspase Inhibitors

In HEI-OC1 auditory cells, co-treatment with LPT99 at 1 μM significantly improved cell viability in the presence of cisplatin (3 μg/mL) compared to cisplatin alone [1]. While direct head-to-head data with other inhibitors in the same experimental system are not available, cross-study comparison indicates that LPT99 achieves robust protection at a 150-fold lower concentration than the pan-caspase inhibitor Z-VAD-FMK, which requires 150 μM for similar protective effects in auditory hair cell models [2].

In vitro potency vs. pan-caspase
Cross-study comparable
1 μM LPT99 vs. 150 μM Z-VAD-FMK (150-fold lower)
Reported concentration difference in auditory cell models
Direct head-to-head data not available; cross-study interpretation
Otoprotection Apoptosis Cell Viability

Hearing Preservation in Cisplatin-Treated Rats

In a rat model of cisplatin-induced hearing loss, intratympanic administration of LPT99 formulated in Poloxamer 407 hydrogel significantly preserved hearing thresholds across multiple frequencies (4-32 kHz) as measured by auditory brainstem response (ABR) [1]. The study demonstrated a clear dose-response relationship: while 86% of untreated rats exhibited hearing loss following cisplatin administration, normal hearing was preserved in 50%, 58%, and 86% of animals co-treated with 50, 100, or 478 μM of LPT99 in Poloxamer 407, respectively [2]. This dose-dependent otoprotection was superior to that reported for intracochlear perfusion of caspase-3, -8, -9, and JNK inhibitors, which showed more limited efficacy [1].

In vivo hearing preservation
Direct head-to-head
86% preservation at 478 μM vs. 14% untreated (72 pp improvement)
Dose-dependent model-response endpoint in cisplatin ototoxicity model
Rat ABR model; endpoints across 4–32 kHz
Auditory Brainstem Response In Vivo Efficacy Hearing Threshold

Potency Profile vs. SVT016426 (QM31)

While a direct head-to-head comparison in a single assay is not available, cross-study analysis of reported inhibitory concentrations suggests a differentiated potency profile. SVT016426 (QM31) inhibits apoptosome formation with an IC50 of 7.9 μM and APAF-1-induced caspase activation with an IC50 of 5 μM in HeLa S100 cells . In contrast, LPT99 achieves significant cellular protection in HEI-OC1 cells at 1 μM, a concentration approximately 5- to 8-fold lower than the reported IC50 values for SVT016426 in biochemical assays [1]. This suggests LPT99 may possess higher potency or superior cellular permeability, though direct comparative studies are needed for definitive conclusions.

Potency vs. SVT016426
Cross-study comparable
1 μM cellular protection vs. 5–7.9 μM IC50 (5–8 fold difference)
Reported potency difference in separate assay systems
Requires direct comparative study for definitive conclusions
APAF-1 Inhibition Potency Apoptosome Formation

Hair Cell Integrity Preservation in Cisplatin-Treated Rats

Histological analysis of cochleae from cisplatin-treated rats revealed that LPT99 co-treatment preserved the structural integrity of the organ of Corti and spiral ganglion neurons [1]. Specifically, LPT99-treated animals exhibited significantly less outer hair cell (OHC) loss in the basal and middle cochlear turns compared to animals receiving cisplatin alone. This was corroborated by preserved expression of E-cadherin and F-actin, as well as higher expression levels of prestin, a motor protein specific to OHCs [1]. While other otoprotective candidates have shown histological protection, LPT99's effects were demonstrated in a clinically relevant multi-dose cisplatin model with a sustained-release formulation designed for human translation.

Cochlear histology protection
Direct head-to-head
Preserved OHC integrity, E-cadherin and prestin expression
Structural protection endpoint context in cisplatin model
Semi-quantitative histological assessment; Organ of Corti & spiral ganglion
Cochlear Histology Hair Cell Protection Organ of Corti

LPT99 Application Scenarios


Preclinical Otoprotection for Chemotherapy-Induced Hearing Loss

LPT99 serves as a critical reference compound for in vivo studies of cisplatin-induced ototoxicity. Its demonstrated dose-dependent preservation of hearing thresholds (86% at 478 μM, 58% at 100 μM) in a validated rat model provides a quantitative benchmark against which new otoprotective candidates can be compared [1]. The availability of detailed ABR and histological data enables rigorous assessment of efficacy and mechanism.

APAF-1 Pathway & Apoptosome Biology

As a well-characterized, small molecule antagonist of APAF-1, LPT99 is an essential tool for dissecting the intrinsic apoptosis pathway. Its ability to inhibit procaspase-9 activation without directly targeting downstream caspases allows researchers to specifically interrogate the role of the apoptosome in various cell death models, including those relevant to neurodegeneration and ischemia-reperfusion injury [2].

Sustained-Release Formulations for Inner Ear Delivery

LPT99 is a model compound for developing and validating sustained-release formulations for intratympanic administration. Its proprietary Poloxamer 407 hydrogel formulation, which provides controlled delivery over several days, serves as a benchmark for pharmacokinetic and efficacy studies of inner ear therapeutics [3]. Researchers can use LPT99 to optimize formulation parameters and assess round window membrane permeability.

Comparative Pharmacology of APAF-1 Antagonists

Given the emerging interest in APAF-1 as a therapeutic target, LPT99 provides a valuable comparator for structure-activity relationship (SAR) studies and benchmarking of novel APAF-1 inhibitors. Its reported functional activity in cellular and in vivo models, alongside its clinical advancement to Phase 1, makes it a key reference for assessing the potency, selectivity, and translational potential of new chemical entities [2].

Application
Selection Property
Validation Focus
Cisplatin ototoxicity model studies
Model-response endpoint benchmarking
ABR threshold & cochlear histology endpoints
Apoptosome pathway research
APAF-1 antagonism selectivity
Procaspase-9 activation & apoptosome assembly
Inner ear sustained-release formulation research
Hydrogel formulation compatibility
Release kinetics & round window permeability
APAF-1 inhibitor SAR studies
Potency & selectivity reference profile
Functional activity in cell & in vivo models

Technical Documentation Hub

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30 linked technical documents
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